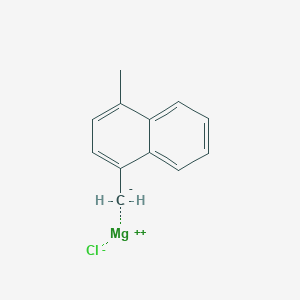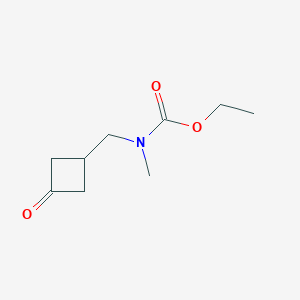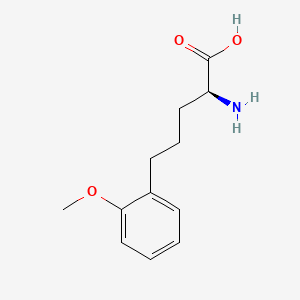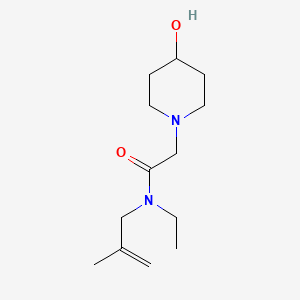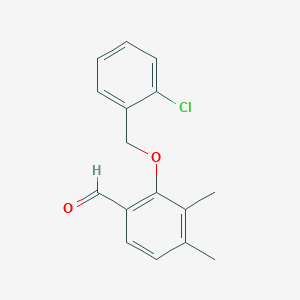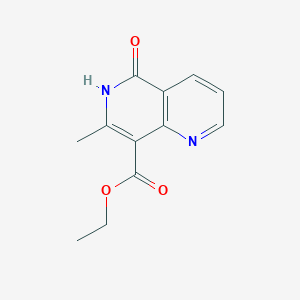
Ethyl 7-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused-ring system, which includes nitrogen atoms, making it an important structure in medicinal chemistry. It has garnered interest due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as ethyl acetoacetate and 2-aminonicotinic acid can be used. The reaction often requires a catalyst and specific temperature conditions to ensure the formation of the desired naphthyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert ketone groups to alcohols or other reduced forms.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may vary, but common reagents include halogens (e.g., bromine) and bases (e.g., sodium hydroxide).
Major Products
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Ethyl 7-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Ethyl 7-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This interaction can disrupt key biological pathways, leading to therapeutic effects such as tumor suppression or microbial inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
- 7-ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylic acid
Uniqueness
Ethyl 7-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate is unique due to its specific substitution pattern and the presence of the naphthyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C12H12N2O3 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
ethyl 7-methyl-5-oxo-6H-1,6-naphthyridine-8-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(16)9-7(2)14-11(15)8-5-4-6-13-10(8)9/h4-6H,3H2,1-2H3,(H,14,15) |
Clé InChI |
YYSDLLVPZUUXPW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NC(=O)C2=C1N=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


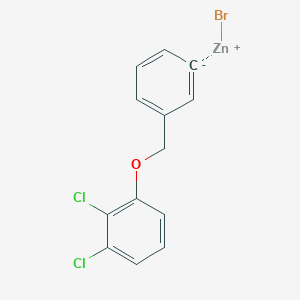
![tert-Butyl (R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B14888632.png)
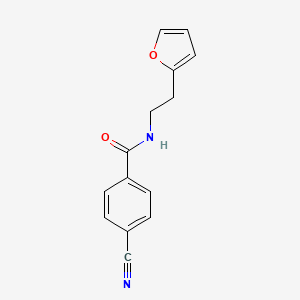

![4-Methyl-3-[(2-methylpentanoyl)amino]benzoic acid](/img/structure/B14888660.png)
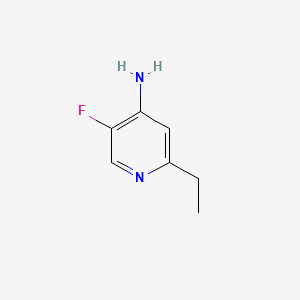
![[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14888669.png)
![5-Cyclopropyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14888676.png)
